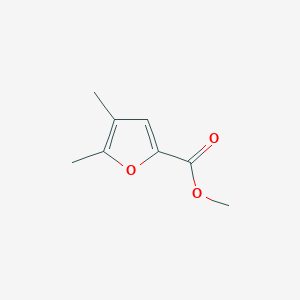

Methyl 4,5-dimethyl-2-furoate

Description

Contextualization of Furan (B31954) Derivatives in Chemical Science

Furan derivatives are a cornerstone of heterocyclic chemistry, with their utility spanning numerous scientific disciplines. In medicinal chemistry, the furan nucleus is a component of various drugs. algoreducation.com For example, certain furan-containing compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai In the agrochemical industry, furan derivatives have been utilized in the development of insecticides and pesticides. algoreducation.comrothamsted.ac.uk Furthermore, the polymerization of furan-based monomers leads to the formation of resins with notable thermal and chemical resistance, which are used in composites and coatings. algoreducation.com The synthesis of these derivatives often employs classic organic reactions, providing a practical context for chemical education. algoreducation.com

Significance of Substituted Furoates in Organic Synthesis and Beyond

Substituted furoates, which are esters of furoic acids, represent a particularly important class of furan derivatives. The ester functionality, combined with various substituents on the furan ring, provides a rich platform for further chemical transformations. acs.org These compounds are key precursors in the synthesis of complex molecules, including natural products and pharmaceuticals. acs.orgacs.org For instance, certain furoates are intermediates in the production of pyrethroid insecticides. rothamsted.ac.uk The development of efficient and direct synthetic routes to polysubstituted furoates from readily available starting materials is an active area of research, highlighting their importance in modern organic synthesis. acs.org The reactivity of the furan ring in these esters, for example in Diels-Alder reactions, further expands their synthetic utility, allowing for the construction of complex polycyclic systems. rsc.org

Scope and Objectives of Research on Methyl 4,5-dimethyl-2-furoate

Within the broad family of substituted furoates, this compound is a specific compound of interest. Research on this molecule aims to elucidate its fundamental chemical properties, develop efficient synthetic methodologies, and explore its potential applications as a building block in organic synthesis. The presence of the two methyl groups at the 4 and 5 positions and the methyl ester at the 2 position influences the electronic and steric properties of the furan ring, thereby affecting its reactivity and potential utility. Investigations into its spectroscopic characteristics are crucial for its unambiguous identification and for understanding its molecular structure. While specific research on this exact compound is not extensively documented in publicly available literature, its structural relatives provide a basis for understanding its likely chemical behavior and potential areas of application.

Chemical Properties and Synthesis of this compound

The chemical identity of this compound is defined by its molecular structure and associated properties.

| Identifier | Value |

| IUPAC Name | Methyl 4,5-dimethylfuran-2-carboxylate |

| CAS Number | 61834-24-0 |

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| SMILES | COC(=O)C1=CC(C)=C(O1)C |

While specific, detailed research on the synthesis of this compound is not widely published, general methods for the synthesis of substituted furoates can be inferred. A plausible approach would involve the esterification of 4,5-dimethyl-2-furoic acid with methanol (B129727) in the presence of an acid catalyst. Another potential route could be a multi-component reaction involving simpler starting materials, a strategy that has been successfully employed for other substituted furoates. acs.org

Spectroscopic Data and Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two furan ring methyl groups, the ester methyl group, and the furan ring proton. The chemical shifts would be indicative of their electronic environment. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the furan ring carbons (including the substituted and unsubstituted positions), and the methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and vibrations associated with the substituted furan ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a methyl furoate derivative. |

Applications and Research Directions

The potential applications of this compound are rooted in its identity as a substituted furan derivative.

Role as a Building Block in Organic Synthesis

As a functionalized furan, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further functionalization. The furan ring itself can participate in various reactions, including cycloadditions and metal-catalyzed cross-coupling reactions, to construct larger molecular frameworks. numberanalytics.com

Potential in Medicinal and Materials Chemistry

Given that many furan derivatives exhibit biological activity, this compound could be a precursor for the synthesis of novel compounds with potential pharmaceutical applications. ontosight.ai Its structure could be modified to create libraries of related compounds for screening against various biological targets. In materials science, the incorporation of this furan derivative into polymer chains could lead to materials with tailored properties, leveraging the thermal stability and chemical resistance often associated with furan-based polymers. algoreducation.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dimethylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWPDGWSQADZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543730 | |

| Record name | Methyl 4,5-dimethylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61834-24-0 | |

| Record name | Methyl 4,5-dimethylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4,5 Dimethyl 2 Furoate and Analogous Furoates

Strategies for the Construction of the Furan (B31954) Ring System in Substituted Furoates

The synthesis of the substituted furan core is a foundational step in the generation of complex furoates. Various methods exist for constructing this heterocyclic ring system.

A notable approach for creating a substituted methyl furoate is through a Darzens-type condensation followed by cyclization and aromatization. For instance, the synthesis of methyl 3-methyl-2-furoate begins with the reaction between 4,4-dimethoxy-2-butanone (B155242) and methyl chloroacetate. orgsyn.org This reaction, conducted in the presence of a strong base like sodium methoxide (B1231860) at low temperatures (-10°C to -5°C), forms a glycidic ester intermediate, methyl 5,5-dimethoxy-3-methyl-2,3-epoxypentanoate. orgsyn.org This intermediate is then treated with a mixture of acetic acid and hydrochloric acid, which catalyzes cyclization and elimination of methanol (B129727) to yield the target methyl 3-methyl-2-furoate. orgsyn.org

More general strategies for synthesizing polysubstituted furans often involve cyclization reactions. One such method is the iodocyclization of 2-iodo-2-alken-1-ones, which can be prepared from the Sonogashira coupling of 2-iodo-2-alken-1-ones with various terminal alkynes. nih.gov This provides a versatile route to highly substituted 3-iodofurans, which can be further functionalized. nih.gov Other approaches include palladium-catalyzed cycloisomerization of propargylic pyridines and gold(III)-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols, highlighting the utility of transition metals in furan ring construction. nih.govacs.org

For the specific precursor to the title compound, 4,5-dimethyl-2-furoic acid, a synthesis amenable to large-scale production has been reported, affording the acid in a 25% yield, which can then be esterified. tandfonline.com

Esterification Routes for Methyl Furoate Formation

Once the appropriately substituted furan ring or its precursor is obtained, the final step is the formation of the methyl ester. This can be achieved through several distinct routes, including direct oxidative esterification from aldehydes or classical esterification from carboxylic acid precursors.

Oxidative Esterification of Furfural (B47365) to Methyl 2-furoate

The direct conversion of furfural to methyl 2-furoate via oxidative esterification is an efficient, atom-economical method that has been the subject of extensive research. This process typically involves an oxidant and a catalyst in the presence of methanol.

Heterogeneous gold catalysts have proven to be highly active and selective for the oxidative esterification of furfural. mdpi.com The choice of support material significantly influences the catalyst's performance. Supports such as titania (TiO₂), zirconia (ZrO₂), ceria (CeO₂), and magnesium oxide (MgO) have been extensively studied. mdpi.comunito.it

Gold nanoparticles supported on alkaline-earth metal oxides, like Au/MgO, demonstrate high efficacy, providing up to a 95% yield of methyl furoate. mdpi.comsemanticscholar.org The basic sites on these supports are believed to favor the esterification pathway and prevent the formation of acetal (B89532) by-products. mdpi.comnih.gov Similarly, Au/ZrO₂ catalysts have shown excellent performance, achieving 100% furfural conversion and 100% selectivity to methyl furoate in 90 minutes at 120°C, even in the absence of a base. mdpi.com Au/Al₂O₃ has also been reported as a highly active catalyst for this transformation in a base-free medium, reaching 99.8% conversion and nearly 100% selectivity at 140°C. rsc.org The catalytic activity trend has been observed as Au/ZrO₂ > Au/CeO₂ >> Au/TiO₂. unito.it

Table 1: Performance of Various Supported Gold Catalysts in Furfural Oxidative Esterification

| Catalyst | Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Methyl 2-furoate (%) | Reference |

|---|---|---|---|---|---|---|

| Au/MgO | None | 110 | 0.5 | 100 | ~95 | semanticscholar.org |

| Au/ZrO₂ | None | 120 | 1.5 | 100 | 100 | mdpi.com |

| Au/Al₂O₃ | None | 140 | 1 | 99.8 | ~100 | rsc.org |

| Au/TiO₂ | NaOCH₃ | 22 | 10-12 | 100 | High | mdpi.comunito.it |

While catalytic methods are prevalent, catalyst-free approaches have also been developed. One patented method describes the oxidative esterification of furfural using hydrogen peroxide as the oxidant and N-hydroxyphthalimide as a radical initiator in methanol at room temperature. google.com

Microwave-assisted synthesis offers a significant enhancement, often leading to faster reactions and higher yields under milder conditions. The oxidative esterification of furfural to methyl 2-furoate has been successfully performed using a metal-organic framework (MOF) catalyst, MIL-101(Fe), under microwave irradiation. researchgate.netus.es This method achieves over 90% conversion of furfural and greater than 95% selectivity to the methyl ester in just one hour at a moderate temperature of 60°C, without the need for a base. researchgate.net Reports also exist for tandem catalyst-free production of methyl 2-furoate from furfural assisted by microwaves. researchgate.netdntb.gov.ua

Derivatization from Furoic Acid Precursors (e.g., 2-furoic acid, 5-methyl-2-furoic acid)

The most traditional route to methyl furoates is the Fischer esterification of the corresponding furoic acid. This method is widely applicable to various substituted furoic acids, including 2-furoic acid, 5-methyl-2-furoic acid, and the direct precursor to the title compound, 4,5-dimethyl-2-furoic acid. tandfonline.comconicet.gov.arontosight.ai

The esterification is typically carried out by reacting the furoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. unito.it To create more environmentally benign processes, solid acid catalysts have been employed. Tungstophosphoric acid supported on zirconia (TPA/Zirconia) has been shown to be an efficient and reusable catalyst for the esterification of 2-furoic acid with various alcohols, including n-butanol. conicet.gov.arplu.mxresearchgate.net Lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), have also been utilized for the clean synthesis of methyl 2-furoate from 2-furoic acid. researchgate.net

The synthesis of methyl 5-methyl-2-furoate from 5-methyl-2-furoic acid is a direct application of this methodology. google.comgeorganics.sk Similarly, Methyl 4,5-dimethyl-2-furoate can be synthesized from its corresponding precursor, 4,5-dimethyl-2-furoic acid, which in turn can be prepared from the oxidation of 4,5-dimethyl-2-furaldehyde. tandfonline.com

Conversion of Chloromethyl Furaldehyde Derivatives

Derivatives of 5-(chloromethyl)furfural (CMF), a key platform chemical derived from biomass, serve as versatile starting materials for certain furoate esters. escholarship.org An innovative method involves the use of N-heterocyclic carbene (NHC) catalysts to convert CMF directly into esters of 5-methyl-2-furoic acid. google.com In this process, CMF is treated with a base, an alcohol (like methanol), and an NHC catalyst at around 32°C to produce methyl 5-methyl-2-furoate in yields greater than 50%. google.com

Another synthetic route involves the direct oxidation of the aldehyde group in CMF to an acid chloride. Treatment of CMF with tert-butyl hypochlorite (B82951) (t-BuOCl) yields 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgrsc.org This acid chloride is a highly reactive intermediate that can readily react with methanol to form the corresponding methyl ester, methyl 5-(chloromethyl)-2-furoate. rsc.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dimethyl-2-furoic acid |

| 4,5-dimethyl-2-furaldehyde |

| Methyl 3-methyl-2-furoate |

| 4,4-dimethoxy-2-butanone |

| Methyl chloroacetate |

| Sodium methoxide |

| Methyl 5,5-dimethoxy-3-methyl-2,3-epoxypentanoate |

| 3-iodofurans |

| Furfural |

| Methyl 2-furoate |

| Methanol |

| Titania (Titanium dioxide) |

| Zirconia (Zirconium dioxide) |

| Ceria (Cerium dioxide) |

| Magnesium oxide |

| Aluminum oxide |

| Sodium methoxide (NaOCH₃) |

| N-hydroxyphthalimide |

| Hydrogen peroxide |

| 2-furoic acid |

| 5-methyl-2-furoic acid |

| n-butanol |

| Sulfuric acid |

| Tungstophosphoric acid |

| Candida antarctica lipase B (CALB) |

| Methyl 5-methyl-2-furoate |

| 5-(chloromethyl)furfural (CMF) |

| N-heterocyclic carbene (NHC) |

| tert-butyl hypochlorite |

| 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) |

Regioselective Functionalization of Furan Scaffolds

The regioselective introduction of substituents onto a pre-existing furan ring is a common strategy for the synthesis of functionalized furans. However, achieving specific substitution patterns, such as the 4,5-dimethyl arrangement in conjunction with a C2-ester group, can be challenging due to the inherent reactivity of the furan nucleus. Electrophilic substitution on 2-furoic acid derivatives typically occurs at the C5 position. Therefore, constructing the desired substitution pattern often involves multi-step sequences or the use of directing groups.

One classical approach to furan synthesis that allows for controlled substitution is the Paal-Knorr synthesis . This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For the synthesis of a 4,5-dimethyl-2-furoate, a suitably substituted 1,4-dicarbonyl precursor would be required. The versatility of the Paal-Knorr reaction is significant, as the R-groups on the diketone can be varied, including alkyl and ester functionalities, to achieve the desired furan product. wikipedia.org The reaction generally proceeds under mild acidic conditions. alfa-chemistry.com

Another venerable method for constructing substituted furans is the Feist-Benary furan synthesis . This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound, catalyzed by a base such as pyridine (B92270) or ammonia. wikipedia.orgambeed.com The initial step is akin to a Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org While highly effective for producing a variety of furan derivatives, the Feist-Benary synthesis typically yields furans with a carbonyl-containing substituent at the 3-position. deepdyve.com Adapting this method for the synthesis of this compound would necessitate a carefully chosen set of starting materials to achieve the desired substitution pattern.

More contemporary methods for the regioselective synthesis of polysubstituted furans include transition-metal-catalyzed cross-coupling reactions and metalloradical cyclizations. For instance, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has been shown to produce polyfunctionalized furans with complete regioselectivity under mild conditions. scispace.com Such innovative approaches offer a high degree of functional group tolerance, which is a significant advantage in complex organic synthesis. scispace.com

Innovative Synthetic Pathways for Dimethylated Furoate Architectures

The development of novel synthetic routes that allow for the direct and efficient construction of specifically substituted furans is an active area of research. These innovative pathways often provide advantages in terms of yield, selectivity, and milder reaction conditions compared to classical methods.

A pertinent example is the synthesis of ethyl 2,5-dimethyl-3-furoate, a close structural analog of the target compound. This synthesis was achieved by heating a mixture of ethyl 2-acetyl-2-pentenoate with N-bromosuccinimide in carbon tetrachloride. google.com This reaction proceeds via an allylic bromination followed by an intramolecular cyclization and subsequent aromatization to the furan ring. The resulting ethyl 2,5-dimethyl-3-furoate was obtained in an 83% yield. google.com Saponification of this ester yielded the corresponding 2,5-dimethyl-3-furoic acid. google.com A similar strategy could hypothetically be adapted for the synthesis of this compound, likely starting from a different unsaturated ketoester precursor.

Another innovative approach involves the copper-catalyzed heterogeneous process for the preparation of furan derivatives from electron-deficient alkynes and α-hydroxy ketones. This method has been successfully applied to synthesize dimethyl 4,5-dimethylfuran-2,3-dicarboxylate. rsc.org This product shares the same 4,5-dimethylfuran core as the target compound, suggesting that modifications of this methodology could potentially lead to the desired monofunctionalized furoate.

The following table summarizes the key features of the synthetic methodologies discussed:

| Synthetic Method | Key Reactants | Typical Products | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Substituted furans, pyrroles, thiophenes | Acid-catalyzed, versatile for various substituents. wikipedia.orgalfa-chemistry.com |

| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | 3-Carbonyl substituted furans | Base-catalyzed condensation and cyclization. wikipedia.orgambeed.com |

| Metalloradical Cyclization | Alkynes, α-Diazocarbonyls | Polysubstituted furans | Cobalt-catalyzed, high regioselectivity, mild conditions. scispace.com |

| Allylic Bromination/Cyclization | Unsaturated ketoesters, NBS | Substituted furoates | Transition-metal-free, good yields for specific analogs. google.com |

| Copper-Catalyzed Cycloaddition | Electron-deficient alkynes, α-Hydroxy ketones | Polysubstituted furans | Heterogeneous catalysis. rsc.org |

Chemical Reactivity and Transformational Pathways of Methyl 4,5 Dimethyl 2 Furoate

Electrophilic Aromatic Substitution Reactions of Furan (B31954) Carboxylates

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, with reactions occurring much faster than in benzene. chemicalbook.comchemenu.com The oxygen atom in the furan ring donates electron density, activating the ring towards substitution. chemenu.com Electrophilic substitution in furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance (three resonance structures) compared to attack at the C3 and C4 positions (two resonance structures). chemicalbook.com

In Methyl 4,5-dimethyl-2-furoate, the 2-position is occupied by the methyl carboxylate group. The 4 and 5 positions bear methyl groups, which are electron-donating and thus activating. The methyl carboxylate group at the 2-position is electron-withdrawing, deactivating the ring towards electrophilic substitution. Therefore, the substitution pattern will be directed by the interplay of these activating and deactivating effects. The most likely position for electrophilic attack would be the C3 position, which is activated by the adjacent C4-methyl group and less deactivated by the C2-ester group compared to the C5 position.

Common electrophilic substitution reactions for furans include nitration, bromination, and formylation. numberanalytics.com For instance, furan can be nitrated to form 2-nitrofuran (B122572) or brominated to yield 2-bromofuran. numberanalytics.compearson.compearson.com Given the substitution pattern of this compound, similar reactions would be expected to proceed, with the electrophile likely adding to the C3 position.

Radical Reactions and Decomposition Pathways

The study of radical reactions and decomposition pathways is crucial for understanding the behavior of furan derivatives under various conditions, such as combustion. The reactivity of this compound in such reactions can be extrapolated from research on methyl 2-furoate and 2,5-dimethylfuran (B142691).

The thermal decomposition of furan derivatives involves complex reaction networks, including unimolecular decomposition, substitution reactions, and H-abstraction and H-addition reactions. acs.orgmdpi.com

Studies on the pyrolysis of methyl 2-furoate (FAME2) have been conducted in flow reactors. acs.orgfigshare.com The major pyrolysis products identified include methane, carbon monoxide, acetylene (B1199291), formaldehyde, carbon dioxide, ketene, and vinyl acetylene. acs.org The unimolecular decomposition of FAME2 is a key process, with one of the dominant initial reactions being the release of a methyl radical (CH₃) from the ester group, accounting for a significant portion of the fuel consumption. acs.orgacs.org

The thermal decomposition of 2,5-dimethylfuran (DMF) has also been extensively studied. rsc.orgacs.orgnih.gov The initial steps in its thermal decomposition are identified as the scission of a C-H bond in one of the methyl side chains and the formation of carbene intermediates. nih.gov The decomposition of DMF leads to a variety of products through ring-opening reactions, including carbon monoxide, vinylacetylene, acetylene, methane, and ethylene. nih.gov At high temperatures, the unimolecular decomposition of DMF is dominated by a 3,2-hydrogen transfer leading to a carbene intermediate, which then rearranges and decomposes. rsc.org

Based on these findings, the pyrolysis of This compound would likely proceed through several competing pathways:

Initial C-O bond cleavage of the ester group to release a methoxy (B1213986) radical (•OCH₃).

Initial C-C bond cleavage to release a methyl radical (•CH₃) from the ester group.

H-abstraction from the methyl groups on the furan ring.

Ring-opening reactions following initial bond scissions.

Table 1: Major Pyrolysis Products of Related Furan Derivatives

| Compound | Temperature Range (K) | Major Products |

|---|---|---|

| Methyl 2-furoate | 879-1107 | Methane, Carbon Monoxide, Acetylene, Formaldehyde, Carbon Dioxide, Ketene, Vinyl acetylene acs.org |

| 2,5-dimethylfuran | 1070-1370 | Carbon Monoxide, Vinylacetylene, Acetylene, Methane, Ethylene nih.gov |

Reactions with hydroxyl (•OH) radicals are fundamental to the atmospheric and combustion chemistry of furan derivatives. nih.govwhiterose.ac.uk These reactions can proceed via two main channels: •OH addition to the furan ring and H-atom abstraction from the ring or substituent groups. whiterose.ac.ukecm2015.hu

For methyl 2-furoate , theoretical studies show that H-abstraction from the branched methyl group of the ester is the dominant reaction channel. aip.orgaip.org The •OH addition reactions to the furan ring also play a role and exhibit a significant pressure dependency. aip.org

In the case of 2,5-dimethylfuran , the reaction with •OH radicals has been studied both experimentally and theoretically. nih.govecm2015.huresearchgate.netnih.gov At lower temperatures, •OH addition to the furan ring is the dominant pathway, while at temperatures above 900 K, H-abstraction becomes more important. researchgate.net The addition of alkyl groups to the furan ring, as in 2,5-dimethylfuran, increases the reactivity towards •OH radicals. researchgate.net The reaction of •OH with 2,5-dimethylfuran leads to the formation of products such as 3-hexene-2,5-dione. nih.gov

For This compound , the reaction with •OH radicals would involve:

H-abstraction from the two methyl groups attached to the furan ring and from the methyl group of the ester.

•OH addition to the C3 position of the furan ring, which is the most electron-rich and sterically accessible position.

The relative importance of these pathways would be temperature-dependent, with H-abstraction likely dominating at higher temperatures.

Table 2: Rate Constants for the Reaction of Furan Derivatives with OH Radicals

| Furan Derivative | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 296 ± 2 K |

|---|---|

| 2-methylfuran | 7.31 ± 0.35 nih.gov |

| 2,5-dimethylfuran | 12.5 ± 0.4 nih.gov |

Hydrogen abstraction and addition are key elementary reactions in the radical-driven chemistry of furans. mdpi.com

Hydrogen abstraction reactions by radicals like •OH, H, and CH₃ are important consumption pathways. In substituted furans, the C-H bonds of the alkyl side chains are generally weaker than the C-H bonds of the furan ring, making them more susceptible to H-abstraction. nih.gov For instance, in 2,5-dimethylfuran, the lowest energy bond is the C-H bond of the methyl groups. nih.gov Theoretical studies on methyl 2-furoate also indicate that H-abstraction from the methyl group of the ester is a primary channel. aip.orgnih.gov

Hydrogen addition reactions to the furan ring can also occur. For 2,5-dimethylfuran, H-atom addition followed by methyl elimination is a significant route to the formation of the less reactive 2-methylfuran. nih.gov

For This compound , H-abstraction would preferentially occur from the three methyl groups. H-addition would likely occur at the C3 or C5 positions of the furan ring.

Cycloaddition Reactions

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netmdpi.com These reactions are valuable for the synthesis of complex cyclic molecules. nih.gov

The reactivity of furans in Diels-Alder reactions is highly dependent on the electronic nature of the substituents on the furan ring. Electron-donating groups enhance the reactivity of the furan diene, while electron-withdrawing groups decrease it. rsc.org

Furan derivatives with electron-donating groups , such as 2,5-dimethylfuran, are generally reactive dienes. researchgate.net

Furoate esters , which contain an electron-withdrawing ester group, are generally considered to be poor dienes in Diels-Alder reactions. nih.govrsc.org However, recent studies have shown that even electron-poor furans like 2-furoic acid and its esters can undergo Diels-Alder reactions, particularly with reactive dienophiles like maleimides and under certain conditions, such as in aqueous media. nih.govrsc.orgtno.nlresearchgate.net The reaction of methyl furoate with 1,6-bis(N-maleimido)hexane has been observed, albeit with low conversion. mdpi.com

For This compound , the presence of two electron-donating methyl groups at the C4 and C5 positions would be expected to increase the electron density of the furan ring, thereby enhancing its reactivity as a diene compared to unsubstituted methyl 2-furoate. This activating effect would counteract the deactivating effect of the methyl carboxylate group at the C2 position. Therefore, this compound is expected to participate in Diels-Alder reactions with suitable dienophiles, likely with greater facility than simple furoate esters.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Furan |

| Methyl 2-furoate |

| 2,5-dimethylfuran |

| 2-nitrofuran |

| 2-bromofuran |

| Methane |

| Carbon monoxide |

| Acetylene |

| Formaldehyde |

| Carbon dioxide |

| Ketene |

| Vinyl acetylene |

| Ethylene |

| 3-hexene-2,5-dione |

| 2-methylfuran |

| 2-furoic acid |

| 1,6-bis(N-maleimido)hexane |

Oxidative Transformations and Coupling Reactions of this compound

The reactivity of the furan ring, particularly in electron-rich derivatives like this compound, allows for a variety of oxidative transformations. These reactions are crucial for synthesizing more complex molecules, such as bifuran-based compounds, which are of interest as monomers for high-performance polymers. oulu.fi The electron-donating nature of the two methyl groups on the furan ring influences its susceptibility to oxidation and participation in coupling reactions.

Oxidative Homocoupling to Bifuran Dicarboxylates

Oxidative C-H/C-H homocoupling is a powerful strategy for the synthesis of symmetrical biaryl compounds, including bifuran dicarboxylates. While specific studies on the oxidative homocoupling of this compound are not prevalent in the reviewed literature, the reactivity of analogous furan esters provides a strong model for its expected behavior. A key example is the palladium-catalyzed oxidative coupling of methyl 2-furoate to produce dimethyl 2,2'-bifuran-5,5'-dicarboxylate, a valuable monomer for bio-based polyesters. aiche.orgresearchgate.netdigitellinc.com

This transformation has been optimized to achieve high selectivity and turnover frequency. aiche.orgresearchgate.net The reaction typically employs a homogeneous palladium(II) catalyst, such as palladium acetate (B1210297), in the presence of a promoter and molecular oxygen as the oxidant. researchgate.net The mechanism is thought to proceed via a bimetallic pathway where the rate-determining step is the transmetalation of two palladium-activated furoate intermediates. aiche.orgresearchgate.net

Table 1: Optimized Conditions for Oxidative Homocoupling of Methyl 2-furoate aiche.org

| Parameter | Condition |

|---|---|

| Catalyst | Palladium acetate (Pd(OAc)₂) |

| Promoter | Sodium pivalate |

| Solvent | Dimethylacetamide (DMAc) |

| Temperature | 140 °C |

| Product | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate |

| Yield | 11.4% |

| Selectivity | High for the 5,5'-isomer |

| Turnover Frequency (TOF) | > 500 h⁻¹ |

For this compound, the 5-position is blocked by a methyl group. Therefore, a direct analogy to the C5-C5' coupling of methyl 2-furoate is not possible. Oxidative coupling would instead be expected to occur at the only available C-H bond on the furan ring, the 3-position, potentially leading to dimethyl 4,4',5,5'-tetramethyl-3,3'-bifuran-2,2'-dicarboxylate. Alternatively, C-H activation could occur at one of the methyl groups. Other catalytic systems, such as those using copper or iron salts, have also been employed for the oxidative coupling of furan derivatives with other heterocycles, highlighting the versatility of this synthetic approach. rsc.orgchemrxiv.org

Electrochemical Oxidation Studies

Electrochemical methods offer an alternative pathway for the oxidation of furan derivatives, often proceeding under mild conditions without the need for chemical oxidants. researchgate.net The electrochemical behavior of this compound can be inferred from studies on structurally similar compounds, most notably 2,5-dimethylfuran. researchgate.netacs.orgacs.org

The electrochemical oxidation of 2,5-dimethylfuran at a platinum anode in methanol (B129727) results in the formation of 2,5-dimethyl-2,5-dimethoxydihydrofuran as a mixture of cis and trans isomers. researchgate.netacs.org This reaction proceeds through the initial oxidation of the furan ring to a cationic radical intermediate. lookchem.com An additional product, 2,5-bis(methoxymethyl)furan, can also be formed, with its yield being dependent on the electrolyte used. researchgate.netacs.org

Table 2: Products of Electrochemical Oxidation of 2,5-Dimethylfuran in Methanol researchgate.netacs.org

| Electrolyte | Major Product | Minor Product(s) |

|---|---|---|

| Sodium Methoxide (B1231860) (NaOMe) | 2,5-Dimethyl-2,5-dimethoxydihydrofuran (cis/trans mixture) | 2,5-Bis(methoxymethyl)furan (very low yield) |

Given these findings, it is plausible that the electrochemical oxidation of this compound in methanol would also lead to the addition of two methoxy groups across the furan ring. The presence of the electron-withdrawing methyl ester group at the 2-position might increase the oxidation potential compared to 2,5-dimethylfuran. However, the electron-rich nature conferred by the two methyl groups at the 4- and 5-positions would still render the ring susceptible to such transformations, likely yielding a methoxylated dihydrofuran derivative.

Hydrolytic Stability and Ester Cleavage

The hydrolytic stability of this compound is determined by the reactivity of its ester functional group. Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis (saponification) is generally a more efficient and irreversible process. researchgate.netrsc.org

Furoate esters are known to undergo hydrolysis under standard conditions. A particularly efficient method for the cleavage of various aromatic and heterocyclic esters involves the use of potassium hydroxide (B78521) in methanol at ambient temperature, which can achieve complete hydrolysis in minutes to hours. researchgate.net

Table 3: General Conditions for Base-Catalyzed Ester Hydrolysis researchgate.net

| Parameter | Condition |

|---|---|

| Reagent | Potassium Hydroxide (KOH) |

| Solvent | Methanol (MeOH) |

| Temperature | Ambient (~35 °C) |

| Reaction Time | 2 - 60 minutes (substrate dependent) |

For this compound, hydrolysis would result in the formation of 4,5-dimethyl-2-furoic acid and methanol. The rate of this reaction is influenced by factors such as temperature, pH, and the steric and electronic properties of the molecule. rsc.org The methyl groups at the 4- and 5-positions are not expected to provide significant steric hindrance to the ester group at the 2-position. Their electron-donating character might slightly reduce the electrophilicity of the ester's carbonyl carbon, but this effect is generally minor. Therefore, this compound is expected to be stable under neutral conditions but readily undergoes hydrolysis to its corresponding carboxylic acid under basic or strong acidic conditions. Studies on furan-containing copolyesters have also investigated their hydrolytic degradation, which proceeds via the cleavage of the ester linkages. nih.gov

Computational Chemistry and Spectroscopic Characterization of Methyl 4,5 Dimethyl 2 Furoate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. rsdjournal.org These computational methods allow for the accurate prediction of molecular geometries, energies, and electronic characteristics, offering a window into the behavior of methyl 4,5-dimethyl-2-furoate at the atomic level. rsdjournal.orgnrel.gov

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a powerful computational tool used to explore the conformational landscape of a molecule. fiveable.me It illustrates the energy of a molecule as a function of its geometry, revealing stable conformations, transition states, and the energy barriers between them. fiveable.melibretexts.org For this compound, PES mapping can elucidate the rotational barriers around the C-C and C-O single bonds, identifying the most stable orientations of the methyl and ester groups relative to the furan (B31954) ring.

A hypothetical simplified PES for the rotation of the ester group in this compound would show energy minima corresponding to planar or near-planar arrangements where steric hindrance between the ester and the adjacent methyl group is minimized. The energy maxima on this surface would represent eclipsed conformations.

Table 1: Hypothetical Energy Minima and Maxima for Ester Group Rotation in this compound

| Conformation | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Description |

| Global Minimum | 0° | 0 | Anti-periplanar conformation, minimizing steric hindrance. |

| Local Minimum | 180° | 1-2 | Syn-periplanar conformation, slightly higher in energy. |

| Transition State 1 | 90° | 3-5 | Eclipsed conformation, representing a rotational barrier. |

| Transition State 2 | 270° | 3-5 | Eclipsed conformation, representing a rotational barrier. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.net It provides a good balance between computational cost and accuracy for many molecular systems. nrel.gov DFT calculations can be employed to determine various properties of this compound, including its optimized geometry, electronic energy, and the distribution of electron density.

DFT calculations also provide insights into the charge distribution within the molecule, which can be visualized through electrostatic potential maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of potential chemical reactions. researchgate.net Studies on related furan compounds have demonstrated the utility of DFT in understanding their reactivity and reaction mechanisms. rsc.org

Molecular Dynamics Simulations of Furoate Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.comresearchgate.net

For this compound, MD simulations can be used to explore its conformational dynamics in different environments, such as in a vacuum or in various solvents. These simulations can reveal how the molecule flexes and rotates over time, and how it interacts with surrounding solvent molecules. This information is crucial for understanding its behavior in solution, which is relevant to many chemical reactions and biological applications.

MD simulations can also be used to study the aggregation behavior of furoate molecules and their interactions with other molecules or surfaces. researchgate.net For instance, simulations could model the interaction of this compound with a catalytic surface or its partitioning between different solvent phases. The insights gained from MD simulations complement the static picture provided by quantum chemical calculations. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the experimental characterization of chemical compounds. They provide detailed information about molecular structure, bonding, and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Mechanistic Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com It measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for each molecule.

For this compound, the FTIR spectrum would show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and various vibrations associated with the furan ring and the methyl groups. The precise positions of these bands can provide subtle information about the molecular structure and its electronic environment.

FTIR spectroscopy can also be used to gain mechanistic insights into reactions involving this compound. By monitoring the changes in the FTIR spectrum over the course of a reaction, it is possible to identify the formation of intermediates and products. For example, in the study of the oxidative esterification of furfural (B47365), FTIR has been used to confirm the formation of the furoate molecule. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C=C (Furan ring) | Stretching | 1500 - 1600 |

| C-H (Furan ring) | Bending (out-of-plane) | 750 - 1000 |

Note: These are general ranges and the exact peak positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. msu.edu It is based on the interaction of atomic nuclei with an external magnetic field. msu.edu For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, the chemical shifts of the protons on the furan ring, the methyl groups, and the ester methyl group would be distinct. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (due to spin-spin coupling) would reveal which protons are adjacent to each other. This information is crucial for confirming the substitution pattern on the furan ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. For example, the carbonyl carbon of the ester group would appear at a characteristic downfield shift.

NMR spectroscopy is also a primary method for assessing the purity of a sample. ox.ac.uk The presence of impurity signals in the NMR spectrum can be used to identify and quantify impurities.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan-H | 6.8 - 7.2 | 110 - 120 |

| 4-CH₃ | 2.1 - 2.4 | 10 - 15 |

| 5-CH₃ | 2.3 - 2.6 | 12 - 18 |

| O-CH₃ (Ester) | 3.7 - 3.9 | 50 - 55 |

| C=O (Ester) | - | 158 - 162 |

| Furan-C2 | - | 140 - 145 |

| Furan-C3 | - | 115 - 125 |

| Furan-C4 | - | 145 - 150 |

| Furan-C5 | - | 150 - 155 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions. Data for similar structures can be found in the literature. researchgate.netnih.gov

Mass Spectrometry (MS) for Product Identification

Mass spectrometry (MS) is a powerful analytical technique utilized for the identification and structural elucidation of newly synthesized compounds. In the context of this compound and its derivatives, MS provides crucial information regarding the molecular weight and fragmentation patterns, which are instrumental in confirming the identity of the target products. This section delves into the application of mass spectrometry for the characterization of these compounds.

When a molecule is introduced into a mass spectrometer, it undergoes ionization, most commonly by electron impact (EI). This process forms a molecular ion (M+), which is a radical cation whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The high energy of the ionization process often causes the molecular ion to be unstable, leading to its fragmentation into smaller, characteristic charged fragments and neutral species. The pattern of these fragments is unique to the molecule's structure and serves as a "fingerprint" for its identification.

For this compound, the molecular ion is expected at an m/z corresponding to its molecular formula (C₈H₁₀O₃). The subsequent fragmentation is dictated by the weakest bonds within the molecule and the stability of the resulting fragments. The fragmentation of esters often involves the cleavage of the C-O bond adjacent to the carbonyl group. libretexts.org

Key fragmentation pathways for this compound are anticipated to involve:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester's C-O bond would result in the loss of a methoxy radical (•OCH₃), leading to the formation of a stable acylium ion.

Loss of the methyl ester group (-COOCH₃): Fragmentation can also occur with the loss of the entire methyl ester group.

Cleavage of the furan ring: The substituted furan ring itself can undergo cleavage, although this is generally less favored than the loss of the ester substituents.

Loss of a methyl group (-CH₃): A methyl group attached to the furan ring could also be lost.

The analysis of the resulting mass spectrum, with its characteristic molecular ion and fragment peaks, allows for the unambiguous identification of this compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly useful hyphenated technique for analyzing reaction mixtures, as it separates the components before they are introduced into the mass spectrometer. mdpi.comchromatographyonline.comrestek.com This is crucial for confirming the presence and purity of the desired product among potential byproducts and starting materials.

High-resolution mass spectrometry (HRMS) can provide even more definitive identification by determining the exact mass of the ions, which allows for the calculation of the elemental composition. acs.orgnih.gov Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways by isolating a specific fragment ion and inducing its further fragmentation, providing deeper structural insights. acs.orgnih.gov

The table below outlines the expected major fragments for this compound in a typical electron ionization mass spectrum.

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| [M]⁺ | [C₈H₁₀O₃]⁺ | 154 | Molecular Ion |

| [M - OCH₃]⁺ | [C₇H₇O₂]⁺ | 123 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | [C₅H₇O]⁺ | 83 | Loss of the methyl ester group |

| [M - CH₃]⁺ | [C₇H₇O₃]⁺ | 139 | Loss of a methyl group from the furan ring |

It is important to note that the relative abundance of these fragments can be influenced by the ionization energy and the specific configuration of the mass spectrometer.

Biological and Pharmacological Relevance of Furoate Derivatives, Including Methyl 4,5 Dimethyl 2 Furoate

Anti-inflammatory Activities of Furan (B31954) Derivatives

Furan derivatives have demonstrated notable anti-inflammatory effects, making them promising candidates for the treatment of various inflammatory conditions. wisdomlib.orgijabbr.com The anti-inflammatory action of these compounds is attributed to their unique chemical structure. nih.gov Studies have shown that certain furan derivatives can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

The mechanism of action for the anti-inflammatory properties of furan derivatives often involves the modulation of key signaling pathways. researchgate.netnih.gov For instance, some furan derivatives have been found to exert their effects by modifying pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. researchgate.netnih.govnih.gov The presence of moieties like enol and phenol, along with hydroxyl groups, may also contribute to their anti-inflammatory activity. nih.gov Mometasone furoate, a synthetic corticosteroid containing a furoate ester, is a well-known example of a potent anti-inflammatory agent used in the management of inflammatory skin conditions and respiratory diseases. acs.org

| Furan Derivative Type | Observed Anti-inflammatory Effect | Potential Mechanism of Action |

| General Furan Derivatives | Reduction of inflammatory mediators. nih.gov | Modulation of MAPK and PPAR-γ signaling pathways. researchgate.netnih.gov |

| Hydrazide-hydrazone derivatives with furan moiety | Significant anti-inflammatory properties in rat models. ijabbr.com | Not specified. |

| Mometasone Furoate | Potent anti-inflammatory action. acs.org | Glucocorticoid receptor agonism. |

Antimicrobial and Antibacterial Efficacy

The furan scaffold is a fundamental component of many compounds possessing antimicrobial properties. utripoli.edu.ly Furan derivatives have shown a broad spectrum of activity against various bacterial and fungal strains. wisdomlib.orgresearchgate.net

The antimicrobial action of these compounds can be attributed to several mechanisms, including the selective inhibition of microbial growth and the modification of essential enzymes. researchgate.netnih.gov For example, some furan derivatives have been found to disrupt bacterial cell membranes, leading to the leakage of intracellular components. acs.org

Research has highlighted the efficacy of specific furoate derivatives. A study on a functionalized ionic liquid based on a furoate anion, N-methyl-N,N,N-trioctylammonium furoate, demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. publish.csiro.aux-mol.com The antibacterial activity was more pronounced against Gram-positive bacteria. publish.csiro.aux-mol.com Furthermore, esters like ethyl-5-methyl-2-furoate and methyl-5-methyl-2-furoate have exhibited microbial inhibition. acs.org The substitution pattern on the furan ring can significantly influence the antimicrobial activity. utripoli.edu.ly

| Furan Derivative | Target Microorganism(s) | Observed Effect |

| N-methyl-N,N,N-trioctylammonium furoate | Staphylococcus aureus, Enterobacter faecalis (Gram-positive) | Higher inhibition zone (16-30 mm). publish.csiro.aux-mol.com |

| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Lower inhibition zone (11-19 mm). publish.csiro.aux-mol.com | |

| Candida albicans (Fungus) | Significant inhibitory effect. publish.csiro.au | |

| Ethyl-5-methyl-2-furoate | Aspergillus brasiliensis, Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) of 1.0 wt %. acs.org |

| Methyl-5-methyl-2-furoate | Aspergillus brasiliensis, Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) of 1.0 wt %. acs.org |

| Florfenicol, Terbinafine, and Mometasone Furoate Otic Solution | Staphylococcus pseudintermedius, Pseudomonas spp., Malassezia pachydermatis | Potent against common pathogenic causes of canine otitis externa. koreascience.kr |

Anticancer and Cytotoxic Properties

The furan ring is a key structural feature in many compounds that exhibit promising anticancer activity. jrespharm.comnih.gov Furan derivatives have been investigated for their cytotoxic effects against a range of human cancer cell lines. nih.gov

The anticancer mechanisms of furan derivatives are diverse. Some compounds induce apoptosis (programmed cell death) in cancer cells and can cause cell cycle arrest, often at the G2/M phase. nih.gov For instance, certain furan-based derivatives have been shown to exert a pro-apoptotic effect by inducing the intrinsic mitochondrial pathway of apoptosis, which involves the regulation of proteins like p53 and Bax. nih.gov Other derivatives may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.

Several studies have synthesized and evaluated novel furan derivatives for their anticancer potential. For example, new carbohydrazide (B1668358) derivatives bearing a furan moiety demonstrated cytotoxic activity against A549 human lung cancer cells. jrespharm.com Similarly, a series of novel furan derivatives and their precursors showed moderate to excellent anti-proliferative activity against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines. Carbamothioyl-furan-2-carboxamide derivatives have also shown significant anticancer potential against hepatocellular carcinoma and breast cancer cell lines. mdpi.com

| Furan Derivative Class | Cancer Cell Line(s) | Observed Effect | IC50 Value(s) |

| Carbohydrazide derivatives with furan moiety | A549 (Human Lung Cancer) | Cytotoxic activity. jrespharm.com | 43.38-342.63 µM. jrespharm.com |

| Novel furan derivatives and precursors | HeLa (Cervical Cancer) | Pronounced anti-proliferative effect. | 0.08 to 8.79µM. |

| SW620 (Colorectal Cancer) | Moderate to potent anti-proliferative activity. | Not specified. | |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer) | Significant anticancer activity. mdpi.com | Not specified (cell viability of 33.29% at 20 µg/mL for the most active compound against hepatocellular carcinoma). mdpi.com |

| Pyridine (B92270) carbohydrazide and N-phenyl triazinone furan-based derivatives | MCF-7 (Breast Cancer) | Good cytotoxic activity. nih.gov | 4.06 and 2.96 µM, respectively. nih.gov |

Antioxidant Potential of Related Furoates

Furan natural derivatives have been recognized for their effective antioxidant activities. researchgate.netnih.govnih.gov This antioxidant potential is largely attributed to their ability to scavenge free radicals and chelate metal ions.

The antioxidant capacity of these compounds is often evaluated using various in vitro assays. mdpi.com A study on a furoate-based functionalized ionic liquid, N-methyl-N,N,N-trioctylammonium furoate, demonstrated moderate antioxidant activity through methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, hydrogen peroxide (H2O2) scavenging, and a ferrous ion (Fe2+) chelating assay. publish.csiro.aux-mol.com

The antioxidant properties of furan derivatives are closely linked to their chemical structure. For instance, the presence of phenolic acids, particularly ferulic acid, in arabinoxylans (a type of polysaccharide) is strongly correlated with their antioxidant capacity. nih.gov

| Furan Derivative | Antioxidant Assay | Observed Activity |

| N-methyl-N,N,N-trioctylammonium furoate | DPPH radical scavenging | Moderate antioxidant activity. publish.csiro.au |

| H2O2 scavenging | Moderate antioxidant activity. publish.csiro.au | |

| Ferrous ion (Fe2+) chelating | Moderate antioxidant activity. publish.csiro.au | |

| Arabinoxylans (containing ferulic acid) | ABTS+ and DPPH assays | Positive correlation between ferulic acid content and antioxidant activity. nih.gov |

Structure-Activity Relationship (SAR) Studies of Furan Carboxylates for Bioactive Properties

The biological activity of furan derivatives can be significantly altered by slight modifications in their substitution pattern. utripoli.edu.ly Structure-activity relationship (SAR) studies are therefore crucial for understanding how the chemical structure of these compounds influences their pharmacological effects and for designing new derivatives with enhanced efficacy and reduced side effects. ontosight.ai

SAR studies have revealed key insights into the bioactivity of furan carboxylates. For example, in a series of furan-2-carboxylic acid derivatives, the presence of a nitro moiety was initially found to be important for potency, though it is also considered a structural alert for potential toxicity. tandfonline.com Subsequent research focused on replacing the nitro group, leading to the discovery of new derivatives with strong inhibitory activity against MbtI, an enzyme involved in mycobacterial biosynthesis. tandfonline.com

In another study on naphtho[1,2-b]furan-2-carboxamide derivatives, the substituents at the C-5 position of the phenyl ring were found to significantly affect their binding affinity to the melanin-concentrating hormone receptor 1 (MCH-R1). jst.go.jp Furthermore, research on natural furan-carboxylic acid derivatives has shown that peptide-containing derivatives exhibit superior antifungal potency compared to their hydrazide, amide, and ester counterparts. acs.org The incorporation of specific functional groups, such as fluoro and methoxy (B1213986) groups on phenyl and benzyl (B1604629) rings, can also enhance the ability of furan 2-carboxylic acid derivatives to interact with biological targets. ontosight.ai

| Compound Class | Structural Feature(s) Studied | Impact on Bioactivity |

| Furan-2-carboxylic acid derivatives | Nitro moiety vs. other substituents | Replacement of the nitro group led to potent MbtI inhibitors. tandfonline.com |

| Naphtho[1,2-b]furan-2-carboxamide derivatives | Substituents at the C-5 position of the phenyl ring | Significantly affected binding affinity to MCH-R1. jst.go.jp |

| Natural furan-carboxylic acid derivatives | Different functional groups (peptide, hydrazide, amide, ester) | Peptide-containing derivatives showed superior antifungal potency. acs.org |

| Furan 2-carboxylic acid derivatives | Fluoro and methoxy groups on phenyl and benzyl rings | Can enhance interaction with biological targets. ontosight.ai |

Future Research Directions and Challenges in Methyl 4,5 Dimethyl 2 Furoate Chemistry

Targeted Synthesis of Specific Methyl 4,5-dimethyl-2-furoate Isomers

A primary challenge in the chemistry of this compound is the development of efficient and highly selective synthetic routes. The direct precursor, 4,5-dimethyl-2-furoic acid, has a reported synthesis that is noted as being suitable for larger scales, affording the product in a 25% yield. tandfonline.com The final conversion to the methyl ester can be achieved through standard esterification procedures.

However, the main hurdle lies in the de novo construction of the furan (B31954) ring with the precise 4,5-dimethyl-2-carboxylate substitution pattern. Many classical furan syntheses lack the necessary regiocontrol, leading to mixtures of isomers that are difficult to separate. Future research must focus on developing methods that guarantee the formation of the desired isomer.

Modern synthetic strategies for creating highly substituted furans offer potential pathways. These include:

Tandem Reactions: Methods involving a sequence of reactions, such as Michael addition followed by intramolecular cyclization and elimination, have been used for other polysubstituted furans and could be adapted. rsc.org

Cross-Metathesis: Olefin cross-metathesis cascades provide a flexible entry to substituted furans and could be explored for building the required scaffold. pnas.org

Catalytic Cyclizations: The use of novel catalysts, such as molecular iodine, to promote the cyclization of functionalized precursors under mild, solvent-free conditions represents a promising and green alternative. acs.org

A key challenge will be identifying suitable starting materials that can be guided to form the 4,5-dimethyl substitution pattern over other possibilities, such as the 3,4- or 3,5-dimethyl isomers.

Table 1: Potential Synthetic Approaches for the 4,5-dimethyl-2-furoate Scaffold

| Synthetic Strategy | Potential Precursors | Key Challenges |

|---|---|---|

| Fiesselmann Furan Synthesis | β-chloro-α,β-unsaturated aldehydes/ketones and acetoacetic esters | Control of regioselectivity, availability of specific starting materials. |

| Paal-Knorr Furan Synthesis | Substituted 1,4-dicarbonyl compounds | Synthesis of the required unsymmetrical 1,4-dicarbonyl precursor. |

| Iodine-Catalyzed Cyclization | α-propargyl-β-ketoester derivatives | Ensuring correct substituent placement during precursor synthesis. acs.org |

Comprehensive Biological Activity Profiling of this compound

The biological activities of this compound are currently unknown. However, the furan nucleus is a common scaffold in biologically active compounds. scispace.com Various furan and furoate derivatives have demonstrated a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antifungal properties. scispace.comnih.govzsmu.edu.ua For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Similarly, other complex furan derivatives exhibit moderate antimicrobial activity, with potency influenced by the nature of substituents on the ring. zsmu.edu.ua

A crucial future direction is the comprehensive biological screening of this compound to uncover any potential therapeutic applications. This would involve a battery of in vitro assays to establish a baseline biological profile. The electronic and steric influence of the two methyl groups combined with the ester functionality could lead to unique interactions with biological targets compared to other furan derivatives.

Table 2: Proposed Panel for Initial Biological Activity Screening

| Activity Type | Target Organisms / Assay | Rationale |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Furan derivatives are known to possess antibacterial properties. nih.govzsmu.edu.ua |

| Antifungal | Candida albicans, Aspergillus niger | Furoates are used in fungicides and other derivatives show antifungal potential. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) inhibition assays, Lipopolysaccharide (LPS)-induced cytokine production in macrophages | Many heterocyclic compounds exhibit anti-inflammatory effects. |

| Antioxidant | DPPH radical scavenging assay, ABTS radical cation decolorization assay | To determine potential for mitigating oxidative stress. archivog.com |

| Cytotoxicity | Assay against various human cancer cell lines (e.g., HeLa, MCF-7) | To assess potential as an anticancer agent scaffold. mdpi.com |

Development of Sustainable and Economically Viable Production Routes

A major goal for future research is to develop production routes that align with the principles of green chemistry. This involves:

Renewable Feedstocks: Designing syntheses that begin from readily available biomass-derived platform chemicals like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov The challenge here is the addition and specific placement of the two methyl groups onto a simpler furan precursor.

Process Intensification: Developing one-pot or tandem reactions that reduce the number of unit operations, minimize solvent use, and decrease energy consumption. rsc.org

Cost-Effective Catalysis: Replacing expensive metal catalysts with cheaper, more abundant alternatives or metal-free catalysts.

Overcoming the economic barriers associated with complex, multi-step syntheses is essential for the commercial viability of this compound.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the this compound ring system is another unexplored frontier. The two electron-donating methyl groups at the C4 and C5 positions, combined with the electron-withdrawing ester group at C2, create a unique electronic and steric environment. This substitution pattern will significantly influence its behavior in chemical reactions compared to unsubstituted methyl furoate or 2,5-dimethylfuran (B142691).

Future research should investigate how this compound behaves in key organic transformations:

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloadditions. Studies on 2,5-dimethylfuran have shown that this reaction can be catalyzed by zeolites, but competing side reactions like hydrolysis and alkylation are significant challenges. nih.govacs.org Investigating the dienophilic reactivity of this compound would be critical for its potential use in synthesizing complex molecules.

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, but the directing effects of the three substituents on this compound are not obvious and would need to be determined experimentally and computationally.

Novel Catalysis: Exploring modern catalytic systems is essential. For example, graphene oxide has been shown to be a highly effective catalyst for the one-pot synthesis of other densely substituted furans under solvent-free conditions. rsc.org Similarly, lipase-catalyzed systems have been developed for synthesizing tetrasubstituted furans, offering a green and mild alternative. mdpi.com Applying such catalysts to the transformation of this compound could unlock new and efficient reaction pathways.

Advanced Computational Modeling for Predictive Understanding

Given the lack of experimental data, advanced computational modeling presents a powerful and cost-effective tool to predict the properties and reactivity of this compound. Theoretical studies can provide crucial insights that guide future laboratory work.

Key areas for computational investigation include:

Reaction Energetics and Mechanisms: Using methods like Density Functional Theory (DFT), researchers can model potential reaction pathways, such as the Diels-Alder reaction, to predict activation barriers, transition state geometries, and the thermodynamics of the process. Such studies have been performed for other furan derivatives to explain regioselectivity. conicet.gov.arresearchgate.net

Electronic Structure Analysis: Calculating the molecular orbital energies (e.g., HOMO and LUMO) and charge distribution can help predict the compound's reactivity in polar reactions and its potential as an electronic material.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the compound and its reaction products.

Structure-Property Relationships: By modeling a series of related isomers, computational studies can help elucidate how the specific placement of the methyl groups influences properties like stability, reactivity, and potential biological activity, thereby enabling rational design of more effective molecules.

Integration of this compound into Green Chemistry Initiatives

Integrating the synthesis and use of this compound into green chemistry frameworks is a forward-looking challenge. This goes beyond simply using renewable feedstocks and involves a holistic approach to the molecule's life cycle.

Future research should focus on:

Atom-Economical Syntheses: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as one-pot multicomponent reactions. mdpi.com

Benign Solvents and Conditions: Developing protocols that use water, supercritical fluids, or solvent-free conditions, and that operate at ambient temperature and pressure to reduce energy demand. rsc.org

Catalyst Reusability: Emphasizing the use of heterogeneous or immobilized catalysts that can be easily recovered and reused, minimizing waste and cost. mdpi.comrsc.org

Biodegradability by Design: Investigating the environmental fate of this compound and, if necessary, modifying its structure to enhance its biodegradability after its intended use.

By addressing these challenges, the scientific community can determine if this compound is merely a chemical curiosity or a valuable building block for the development of new sustainable technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 4,5-dimethyl-2-furoate, and how can reaction conditions be optimized?

- Methodological Answer :

- Esterification : Start with 4,5-dimethyl-2-furoic acid and methanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC).

- Purification : Use fractional distillation (boiling point ~144°C at 3 mmHg, similar to methyl 4-formylbenzoate dimethyl acetal ). Confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Optimization : Adjust molar ratios (acid:alcohol ~1:3) and temperature (reflux at ~80°C) to maximize yield.

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃). Key signals: ester methyl (~3.8 ppm), furan ring protons (~6.5 ppm), and dimethyl substituents (~2.2–2.5 ppm) .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular ion peaks (expected m/z ~154 for [M]⁺).

- Infrared (IR) Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting/boiling points)?

- Methodological Answer :

- Cross-Validation : Compare data from authoritative sources like Beilstein or the U.S. Department of Energy’s chemical databases .

- Experimental Replication : Reproduce measurements under controlled conditions (e.g., differential scanning calorimetry for melting points).

- Prediction Tools : Use computational methods (e.g., ChemSpider’s algorithms) when experimental data is unavailable, but validate with empirical results .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic data for this compound?

- Methodological Answer :

- Standardization : Adopt protocols from the International Fragrance Association (IFRA) for consistency in measurement conditions (e.g., pressure, solvent systems) .

- Collaborative Studies : Replicate experiments across independent labs to identify systematic errors (e.g., calorimetry vs. combustion analysis for enthalpy).

- Data Aggregation : Use platforms like PubChem to compile and compare datasets, noting outliers and consensus values .

Q. How can mechanistic insights into the compound’s stability under acidic/basic conditions be investigated?

- Methodological Answer :

- Kinetic Studies : Perform pH-dependent degradation experiments (e.g., 0.1M HCl/NaOH at 25–60°C). Monitor ester hydrolysis via HPLC .

- Isotopic Labeling : Use deuterated methanol in synthesis to trace degradation pathways via ²H NMR.

- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites on the furan ring .

Q. What advanced purification techniques are suitable for isolating high-purity this compound?

- Methodological Answer :

- Distillation : Optimize vacuum fractional distillation (e.g., 3 mmHg pressure) to separate from byproducts like unreacted acid .

- Chromatography : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase.

- Crystallization : Test solvent systems (e.g., ethanol/hexane) to induce crystallization; verify purity via melting point analysis (target range: 162–163°C) .

Safety and Handling Considerations

- Storage : Keep in airtight containers at –20°C to prevent oxidation.

- First Aid : In case of exposure, flush eyes/skin with water for 15 minutes and consult a medical professional with the safety data sheet (SDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.